molecular formula C11H10N6OS B2583940 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide CAS No. 189822-88-6

2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide

Cat. No.: B2583940
CAS No.: 189822-88-6
M. Wt: 274.3
InChI Key: SLDYNRWHWJWHAE-UHFFFAOYSA-N
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Description

2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound) makes it an interesting subject for scientific research and industrial applications.

Future Directions

The future directions for research on 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) and related compounds could involve further exploration of their biological activities and potential applications . For example, triazinoindole derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .

Preparation Methods

The synthesis of 2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while nucleophilic substitution reactions can introduce different functional groups onto the triazinoindole core .

Mechanism of Action

Properties

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c12-15-8(18)5-19-11-14-10-9(16-17-11)6-3-1-2-4-7(6)13-10/h1-4H,5,12H2,(H,15,18)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDYNRWHWJWHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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